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Comparative Efficacy and Safety Overview

Aspect

Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (PrOD)

Ledipasvir/Sofosbuvir
(LDVISOF)

Overall SVR12
Rate (GT1)

Key Genotype

Efficacy in

Cirrhosis

Efficacy in Prior
Treatment Failure

Use in Severe
Renal Impairment

Common
Adverse Events

90.6% - 95.1% in real-world studies [1] [2]

Primarily Genotype 1 (particularly 1b), and

Genotype 4 [1] [3]

90.6% SVR12 in GT1 [1]

93.5% - 100% SVR12 in patients who failed

prior Pl therapy [4]

Preferred SOF-free option; high efficacy
(93.7% SVR) in CKD patients [3]

Fatigue, pruritus, increased bilirubin [5]

90.0% - 94.3% in real-world
studies [1] [2]

Primarily Genotype 1 [1]

90.6% SVR12 in GT1 [1]

96% - 99% SVR12 in patients

who failed prior Pl therapy [4]

Use with caution; SOF is
primarily renally excreted [3]

Fatigue, pruritus, headache [5]
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Aspect Ombitasvir/Paritaprevir/ritonavir + Ledipasvir/Sofosbuvir

i Dasabuvir (PrOD) (LDVISOF)
Regimen & Pill Multi-pill regimen (often twice daily) [6] Single-tablet regimen (once daily)
Burden [6]

Detailed Efficacy Across Patient Subgroups

The effectiveness of antiviral regimens can vary significantly depending on patient characteristics. Here is a

breakdown of the performance of PrOD and LDV/SOF in different clinical scenarios.

Treatment-Naive Patients without Cirrhosis

e LDVISOF: An 8-week regimen was found to be highly effective (94.3% SVR12) for a specific subset
of patients with genotype 1 infection, though the study noted this shorter course was underused in
practice [1].

e PrOD and LDVISOF: Both 12-week regimens demonstrate similarly high efficacy, with SVR12 rates
often exceeding 95% in clinical practice for genotype 1 patients [2] [5].

Patients with Cirrhosis

e Genotype 1: Both regimens show strong and comparable effectiveness, with 90.6% of patients
achieving SVR12 [1].

e Genotype 2 & 3: There is substantial room for improvement. In a large real-world cohort, SVR12
rates for patients with cirrhosis were 77.3% for genotype 2 and 65.7% for genotype 3 when treated
with SOF-based regimens [1].

Patients with Prior Treatment Failure

For patients who did not respond to older interferon-based therapies that included first-generation protease

inhibitors (e.g., boceprevir, telaprevir), both modern regimens are excellent options.

¢ A Polish study directly compared them in this population and found comparable efficacy and safety

[4].

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://annalsmedres.org/index.php/aomr/article/view/498
https://annalsmedres.org/index.php/aomr/article/view/498
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://pubmed.ncbi.nlm.nih.gov/27291852/
https://turkjgastroenterol.org/en/real-world-efficacy-and-safety-of-ledipasvir-sofosbuvir-and-ombitasvir-paritaprevir-ritonavir-dasabuvir-combination-therapies-for-chronic-hepatitis-c-a-turkish-experience-136723
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://bmcinfectdis.biomedcentral.com/articles/10.1186/s12879-018-3465-2
https://www.smolecule.com/products/s548495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

e SVRI12 rates were near-identical, ranging from 96% to 100% regardless of whether patients were
retreated with PrODzRBV or LDV/SOFzRBYV [4].

Patients with Chronic Kidney Disease (CKD)

This is a key differentiator between the two regimens.

e PrOD (SOF-free) is a preferred regimen for patients with severe renal impairment (eGFR <30
mL/min) or end-stage renal disease on hemodialysis [3]. One study showed a 93.7% SVR rate with
this regimen in CKD patients [3].

e LDVISOF contains sofosbuvir, which is primarily cleared by the kidneys. Its safety in severe renal
impairment is questioned, and it is often not recommended for patients requiring hemodialysis [3].

Experimental Protocols from Cited Studies

The comparative data come from various real-world observational studies. Below is a generalized workflow

for how such data is typically collected and analyzed, which can serve as a reference for your own

evaluations.
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Key Methodological Details:

¢ Study Design: The primary evidence comes from retrospective cohort studies and multicenter,
real-world database analyses [1] [4] [5].
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e Population & Regimens: Studies included thousands of patients across multiple centers. Treatment
was assigned based on routine medical practice, not randomization, with regimens and durations
(e.q., 8, 12, or 24 weeks) chosen by physicians per guidelines [1] [4].

¢ Outcome Measures: The primary efficacy endpoint was almost universally Sustained Virologic
Response at 12 weeks post-treatment (SVR12) [1] [2] [4]. Safety was assessed by monitoring
adverse events (AEs) and laboratory abnormalities [4] [5].

¢ Analysis: Efficacy was analyzed on both Intent-to-Treat (ITT) and modified Intent-to-Treat (mITT)
bases. ITT includes all patients who started treatment (considering dropouts as failures), while mITT
analyzes only those who completed treatment and had available follow-up data [4].

Mechanisms of Action and Pathways

While both regimens are direct-acting antivirals (DAAs), they inhibit different proteins in the HCV
replication process. PrOD is a multi-pill regimen that combines three different drug targets, whereas

LDV/SOF is a single-tablet, two-drug combination.
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Important Safety and Practical Considerations
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e Adverse Events: Both regimens are generally well-tolerated. The most commonly reported adverse
events across large studies include fatigue, pruritus (itching), and headache [5]. PrOD-based
therapy may be associated with a higher incidence of increased bilirubin levels [5].

¢ Ribavirin (RBV) Use: Ribavirin is often added to these regimens for more challenging cases, such
as patients with decompensated cirrhosis or prior treatment failure, to improve efficacy and
reduce the risk of viral resistance [4]. However, its addition can increase the risk of side effects like
anemia [5].

e Drug-Drug Interactions: A critical practical difference is the potential for drug interactions. PrOD,
due to its component ritonavir (a strong CYP3A4 inhibitor), has a higher potential for clinically
significant drug-drug interactions compared to LDV/SOF. A thorough review of a patient's
concomitant medications is essential before prescribing.

Conclusion and Key Differentiators

For researchers and clinicians, the choice between PrOD and LDV/SOF is not a matter of one being

universally superior, but of selecting the right tool for the patient profile.

e PrOD's key strengths lie in its use as a sofosbuvir-free regimen for patients with severe chronic
kidney disease and its proven, high efficacy in genotype 1b and genotype 4 infections.

e LDVISOF's key strengths are its simple, single-pill, once-daily dosing, which may improve
adherence, and its lower potential for drug-drug interactions compared to the ritonavir-boosted
PrOD regimen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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